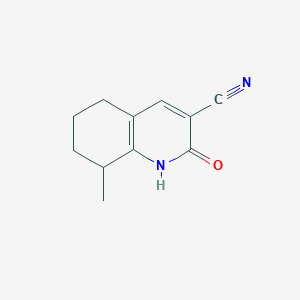

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción general

Descripción

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound belonging to the class of hexahydroquinolines This compound is characterized by its molecular structure, which includes a hexahydroquinoline core with a methyl group at the 8th position, a keto group at the 2nd position, and a cyano group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot multicomponent reaction involving the corresponding aldehyde, 2-methylcyclohexanone, excess ammonium acetate, and ethyl cyanoacetate in boiling ethanol. Ultrasound-assisted synthesis has been reported to enhance the reaction efficiency and yield.

Industrial Production Methods: Industrial production of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale production with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of corresponding quinone derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of substituted hexahydroquinolines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has been explored for its pharmacological properties. Its derivatives have shown potential as:

- Anticancer agents : Studies indicate that modifications of this compound can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have exhibited promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. It can be utilized in:

- Synthesis of quinoline derivatives : The compound's structure allows for functionalization that leads to the formation of quinoline-based compounds known for their biological activities .

Agricultural Chemistry

Research has indicated that derivatives of this compound may possess insecticidal properties. The ability to modify its structure opens avenues for developing new agrochemicals aimed at pest control .

Case Study 1: Anticancer Activity

A study published in PMC demonstrated that derivatives of this compound exhibited significant anticancer activity against breast cancer cells. The research involved synthesizing several derivatives and testing their efficacy through cell viability assays. Results showed that some compounds reduced cell proliferation by over 50% compared to controls .

Case Study 2: Synthesis of Novel Quinoline Derivatives

In another study focusing on synthetic applications, researchers utilized this compound as a starting material to create a library of quinoline derivatives. These compounds were screened for antimicrobial activity against various pathogens. Results indicated that several derivatives had enhanced activity compared to the parent compound .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Synthetic Chemistry | Precursor for bioactive compounds | Successful synthesis of quinoline derivatives |

| Agricultural Chemistry | Potential insecticides | Effective against common agricultural pests |

Mecanismo De Acción

The mechanism by which 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby affecting gene expression and cellular processes.

Molecular Targets and Pathways Involved:

EZH2: Inhibition of EZH2 affects histone methylation and gene silencing.

Other Enzymes: Potential interactions with other enzymes involved in cellular signaling pathways.

Comparación Con Compuestos Similares

Hexahydroisoquinolines: Structurally similar compounds with variations in substituents and functional groups.

Quinolines: Related compounds with different positions of keto and cyano groups.

Uniqueness: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific substitution pattern and the presence of both keto and cyano groups, which contribute to its unique chemical and biological properties.

Actividad Biológica

8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1249859-33-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2O. It features a hexahydroquinoline core with a carbonitrile group and a methyl ketone functional group. The compound's structure contributes to its biological activity by influencing its interaction with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage associated with various diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis.

- Anti-inflammatory Activity : The compound has been observed to reduce inflammation markers in vitro and in vivo. This effect may be mediated through the inhibition of pro-inflammatory cytokines and pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or disease progression.

- Interaction with Receptors : It is hypothesized that the compound interacts with neurotransmitter receptors or other cellular targets that mediate its neuroprotective and anti-inflammatory effects.

Case Studies

Several case studies highlight the potential applications of this compound:

- Neurodegenerative Disease Models : In a study involving neuronal cell lines exposed to neurotoxic agents, treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls.

- Bacterial Inhibition Assays : In vitro assays demonstrated that the compound inhibited the growth of antibiotic-resistant bacterial strains at concentrations that did not affect human cell viability.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h5,7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFQZMQMWHPBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1NC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

A1: This compound consists of a six-membered N-heterocyclic ring (a quinoline ring system) fused with a methyl-substituted cyclohexene ring []. The nitrogen-containing ring is essentially flat and exhibits aromatic properties []. Additionally, the nitrogen atom within this ring system displays a trigonal-planar coordination geometry [].

Q2: How does the structure of this compound influence its solid-state arrangement?

A2: In its crystal form, this compound molecules interact through specific hydrogen bonding patterns []. Pairs of molecules, related by inversion symmetry, are linked via N—H⋯O hydrogen bonds, forming dimers within the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.